4-甲基-7-硝基-2H-1,4-苯并恶嗪

描述

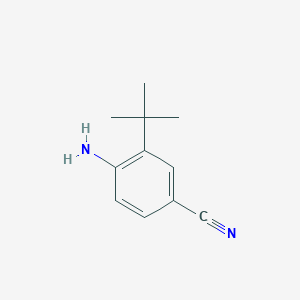

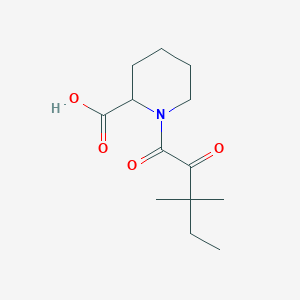

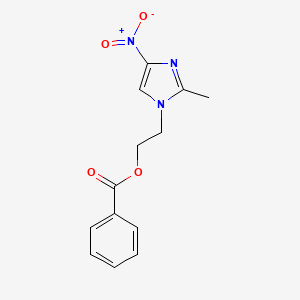

Benzoxazines are heterocyclic compounds formed by the ring fusion of a benzene ring with an oxazine . They are part of many drugs and compounds with biological activity . They are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Synthesis Analysis

The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . One common method for the synthesis of 1,4-benzoxazinones involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .Molecular Structure Analysis

Benzoxazines have an oxazine ring fused with a benzene ring . Oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atom .Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions. For example, they can be used as starting compounds for the synthesis of fused heterocycles like quinazolin-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazines can vary widely depending on their specific structure. For example, 2-Methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine has a molecular weight of 194.19 .科学研究应用

合成和表征

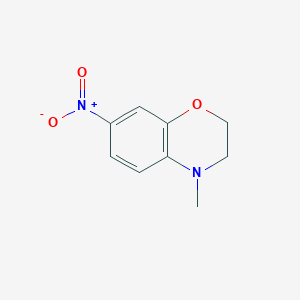

4-甲基-7-硝基-2H-1,4-苯并恶嗪的科学应用主要集中在它的合成和表征上。孟等人 (2009) 描述了 2H-1,4-苯并恶嗪衍生物的合成,包括在 I 位具有甲基的衍生物,通过一个新的工艺,其中 Hantzsch 1,4-二氢吡啶 (HEH) 和 Pd/C 作为催化剂 (Meng et al., 2009)。此外,Nefisath 等人 (2018) 报道了各种苯并恶嗪酮衍生物的合成和表征,包括 2-甲基-7-硝基-4H-3,1-苯并恶嗪-4-酮 (Nefisath et al., 2018)。

抗真菌和抗菌活性

这些化合物另一个重要的应用是在抗真菌和抗菌研究领域。Śmist 等人 (2016) 合成了一系列 2H-1,4-苯并恶嗪-3(4H)-酮衍生物,并测试了它们对几种植物病原真菌的抗真菌活性,观察到在高浓度下具有中等至良好的活性 (Śmist et al., 2016)。类似地,Pamerla 等人 (2015) 评估了 N-未保护的 1,4-苯并恶嗪衍生物的抗菌活性,发现具有硝基和三氟甲基的化合物对革兰氏阳性菌和革兰氏阴性菌更有效 (Pamerla et al., 2015)。

药理学应用

这些衍生物的药理学应用也已得到探索。例如,Piao 等人 (2008) 合成了 7-苄氨基-2H-1,4-苯并恶嗪-3(4H)-酮,并评估了它们的抗惊厥活性,发现某些化合物在最大电休克试验 (MES 试验) 中显示出显着的效力 (Piao et al., 2008)。

在染发剂中的潜力

Hartmann 等人 (2004) 研究了有色 3-芳基氨基-7-硝基-2H-1,4-苯并恶嗪的合成和表征,以作为染发剂的潜在用途 (Hartmann et al., 2004)。

功能化芳香族化合物的合成

Nakamura 等人 (2003) 阐述了功能化 4H-1,2-苯并恶嗪衍生物的合成,展示了它们作为创建氧功能化芳香族化合物的中间体的潜力 (Nakamura et al., 2003)。

作用机制

Target of Action

Benzoxazine derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and proteins involved in these biological processes.

Mode of Action

For example, some benzoxazines can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Biochemical Pathways

Given the reported pharmacological properties of benzoxazine derivatives, it can be inferred that the compound may affect pathways related to inflammation, pain perception, fungal growth, neuronal protection, and bacterial growth .

Pharmacokinetics

The compound’s water solubility, which is slightly soluble in water , may influence its bioavailability and distribution within the body.

Result of Action

Based on the reported pharmacological properties of benzoxazine derivatives, the compound may exert anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial effects at the molecular and cellular levels .

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-7-nitro-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-4-5-14-9-6-7(11(12)13)2-3-8(9)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNBFZXUTRJEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)

![2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide](/img/structure/B3179575.png)

![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)